Fmoc-N-(propargyl)-glycine

Vue d'ensemble

Description

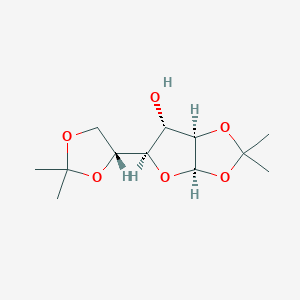

Fmoc-N-(propargyl)-glycine is a propargyl-substituted derivative of 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

This compound can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . A method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported . This method can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .Molecular Structure Analysis

The molecular structure of this compound is derived from 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can also be used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure and the presence of the Fmoc group . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Applications De Recherche Scientifique

Peptide Labeling and Synthesis

Fmoc-N-(propargyl)-glycine is extensively used in peptide chemistry. Kamo et al. (2021) synthesized Fmoc-propargyl glycine derivatives with different silyl protecting groups for peptide labeling. They demonstrated the chemoselective incorporation of functional molecules into a 19-mer peptide through click reactions, utilizing the orthogonality of different silyl protecting groups (Kamo et al., 2021). Additionally, Wojciechowski and Hudson (2008) described the practical synthesis of N-[2-(Fmoc)aminoethyl]glycine esters used in the synthesis of peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

Chemical Synthesis and Drug Design

This compound plays a role in the field of chemical synthesis and drug design. Yin et al. (2019) reported a large-scale synthesis of Fmoc-protected amino acids, including this compound, which are crucial for protein engineering and drug design (Yin et al., 2019).

Biomedical Applications

In the biomedical sector, this compound has shown potential. Liang et al. (2010) evaluated the biocompatibility of a peptide containing this compound in rabbit eyes, indicating its potential in ophthalmology for drug delivery systems in treating ocular diseases (Liang et al., 2010).

Corrosion Inhibition

Interestingly, this compound derivatives are also explored in materials science, such as in corrosion inhibition. Chen (2018) synthesized a glycine derivative as a corrosion inhibitor for carbon steel, highlighting the versatility of this compound in different application areas (Chen, 2018).

Mécanisme D'action

Target of Action

Fmoc-N-(propargyl)-glycine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group of an amino acid, allowing for the selective coupling of amino acids. Once the desired sequence has been achieved, the Fmoc group can be removed, revealing the original amino group .

Pharmacokinetics

The stability of the fmoc group under different conditions is crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of complex peptides with a specific sequence of amino acids . By protecting the amino group, it allows for the selective coupling of amino acids in a controlled manner .

Action Environment

The action of this compound is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Therefore, the pH must be carefully controlled during peptide synthesis .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of Fmoc-N-(propargyl)-glycine are largely attributed to the Fmoc group. The Fmoc group is known for its stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions

Cellular Effects

Fmoc-modified amino acids and short peptides have been used to construct hydrogels, which find a wide range of applications . These hydrogels can potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the self-assembly of Fmoc-modified amino acids and short peptides is driven by aromatic π–π stacking and hydrogen bonding interactions

Temporal Effects in Laboratory Settings

It is known that the Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This suggests that this compound may have good stability in laboratory settings.

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHZEMFPZILBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)

![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)

![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)

![example 7 [US8664233]](/img/structure/B3179908.png)